1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88558-93-4 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-6-7(5-9-11)13-8(12)10(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
NCFSDVIJYKYYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)OC(=O)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethyl 1h Pyrazol 4 Yl Dimethylcarbamate and Analogues
Retrosynthetic Analysis of the 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate (B8479999) Core
A logical retrosynthetic analysis of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate suggests a convergent synthetic strategy. The primary disconnection would be the carbamate (B1207046) group at the C-4 position, which can be installed late in the synthesis from a 1-ethyl-1H-pyrazol-4-ol intermediate. This precursor, in turn, can be derived from a 1-ethyl-1H-pyrazole via electrophilic hydroxylation or from a pyrazole (B372694) with a suitable leaving group at C-4.
Further disconnection of the 1-ethyl-1H-pyrazole reveals two key fragments: the pyrazole ring itself and the ethyl group at the N-1 position. This leads to a 1H-pyrazole intermediate, which can be synthesized through various cyclization strategies. The most common approach involves the condensation of a hydrazine equivalent with a 1,3-dicarbonyl compound or its synthetic equivalent. The ethyl group can be introduced via regioselective N-alkylation of the 1H-pyrazole. This retrosynthetic pathway is outlined below:
| Step | Disconnection | Precursor(s) |
| 1 | C-N bond of carbamate | 1-Ethyl-1H-pyrazol-4-ol and dimethylcarbamoyl chloride |
| 2 | C-O bond at C-4 | 1-Ethyl-1H-pyrazole-4-boronic acid or other C-4 functionalized pyrazole |
| 3 | N-C bond of ethyl group | 1H-Pyrazole and an ethylating agent (e.g., ethyl iodide) |
| 4 | Pyrazole ring | Ethylhydrazine and a β-dicarbonyl precursor |
Strategies for Pyrazole Ring Construction
The formation of the pyrazole ring is a critical step in the synthesis of this compound. Various methods have been developed for the construction of this heterocyclic core, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Cyclization Reactions Utilizing Hydrazines and β-Dicarbonyl Precursors
The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. slideshare.netjk-sci.comname-reaction.com This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. rsc.orgslideshare.net
The mechanism typically involves the initial attack of the more nucleophilic nitrogen of the hydrazine on one of the carbonyl groups of the β-dicarbonyl compound. rsc.org Subsequent cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical β-dicarbonyls and substituted hydrazines can sometimes be an issue, leading to a mixture of regioisomers.
| Reactant 1 | Reactant 2 | Conditions | Product |
| Ethylhydrazine | Malondialdehyde | Acid or base catalysis | 1-Ethyl-1H-pyrazole |
| Ethylhydrazine | 1,1,3,3-Tetramethoxypropane (malondialdehyde equivalent) | Acid catalysis | 1-Ethyl-1H-pyrazole |
| Hydrazine | Ethyl 2-formyl-3-oxobutanoate | Acid catalysis | Ethyl 1H-pyrazole-4-carboxylate |
Annelation Approaches for Pyrazole Formation
Annelation strategies for pyrazole formation involve the construction of the pyrazole ring onto an existing ring system. While not directly applicable to the synthesis of a simple monocyclic pyrazole like the core of the target molecule, these methods are crucial for the synthesis of fused pyrazole systems. For instance, a pyrazole ring can be annelated onto a benzene ring to form an indazole, or onto another heterocyclic ring. These methods often involve intramolecular cyclization reactions of appropriately substituted precursors.
A notable example involves the reaction of hydrazones with compounds containing a leaving group, leading to a cyclization that forms the pyrazole ring. mdpi.com Another approach is the tandem C(sp²)-H sulfonylation and pyrazole annulation process. mdpi.com
Regioselective N-Alkylation to Install the 1-Ethyl Moiety
Once the pyrazole ring is formed, the next crucial step is the regioselective installation of the ethyl group at the N-1 position. Pyrazole itself is an ambident nucleophile, and alkylation can potentially occur at either of the two nitrogen atoms. Achieving high regioselectivity for N-1 alkylation is therefore a significant challenge.
Several factors influence the regioselectivity of N-alkylation, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent. acs.org For 3-substituted pyrazoles, N-1 alkylation is often favored due to steric hindrance at the N-2 position. acs.orgresearchgate.net
A systematic study on the N-substitution of 3-substituted pyrazoles has shown that using potassium carbonate as the base in dimethyl sulfoxide (DMSO) can achieve regioselective N1-alkylation, -arylation, and -heteroarylation. acs.org In some cases, magnesium-based catalysts have been developed for highly regioselective N2-alkylation of 3-substituted pyrazoles, highlighting the tunability of the reaction outcome. thieme-connect.com
| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Major Product |
| 3-Substituted Pyrazole | Ethyl Iodide | K₂CO₃ | DMSO | 1-Ethyl-3-substituted-1H-pyrazole |
| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | MgBr₂ | THF | 2-(2-(3-Phenyl-1H-pyrazol-1-yl)acetyl)dimethylamine (N2-alkylation) |
Functionalization at the Pyrazole C-4 Position
The final key transformation in the synthesis of this compound is the introduction of the dimethylcarbamate group at the C-4 position of the pyrazole ring. This requires a method for the selective functionalization of this specific carbon atom.
Electrophilic Substitution Reactions on the Pyrazole Ring
The C-4 position of the pyrazole ring is the most susceptible to electrophilic attack. quora.comresearchgate.net This is due to the electron-donating effect of the two nitrogen atoms, which increases the electron density at this position. quora.com This inherent reactivity allows for a variety of electrophilic substitution reactions to be carried out selectively at the C-4 position.
Common electrophilic substitution reactions on pyrazoles include halogenation, nitration, and formylation. mdpi.com For the synthesis of the target molecule, a C-4 functional group that can be converted to a hydroxyl group is required. One such strategy involves the Vilsmeier-Haack reaction to introduce a formyl group at the C-4 position, which can then be converted to a hydroxyl group via a Baeyer-Villiger oxidation. chemmethod.comresearchgate.net Alternatively, direct halogenation at C-4, followed by a metal-catalyzed cross-coupling reaction with a suitable oxygen-containing nucleophile, could be employed.
Recent methods have also explored direct C-H functionalization. For instance, a hypervalent iodine-mediated electrophilic thio/selenocyanation at the C-4 position of pyrazoles has been reported. beilstein-journals.org While not directly leading to a carbamate, this demonstrates the feasibility of introducing various functional groups at this position through electrophilic pathways.
| Pyrazole Substrate | Reagent | Product |
| 1-Ethyl-1H-pyrazole | N-Bromosuccinimide (NBS) | 4-Bromo-1-ethyl-1H-pyrazole |
| 1,3,5-Trimethyl-1H-pyrazole | POCl₃, DMF (Vilsmeier-Haack) | 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | PhICl₂, NH₄SCN | 4-Thiocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole |
Palladium-Catalyzed Cross-Coupling Methods at C-4
Direct functionalization of the C-4 position of the pyrazole ring is essential for accessing the 1-Ethyl-1H-pyrazol-4-ol precursor. Palladium-catalyzed cross-coupling reactions serve as a powerful tool for this transformation, starting from a readily available 1-ethyl-4-halopyrazole intermediate. Key strategies include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, which can introduce functionalities that are subsequently converted to the required hydroxyl group.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used. wikipedia.org For this specific synthesis, a 1-ethyl-4-halopyrazole can be coupled with a boronic acid derivative. Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromopyrazoles with various arylboronic acids using palladium catalysts like Pd(PPh₃)₄ or XPhos-derived precatalysts. rsc.orgnih.gov To achieve the target 4-hydroxypyrazole, a coupling partner such as (benzyloxy)boronic acid could be employed, followed by a deprotection step.
The Buchwald-Hartwig amination provides a route to C-4 substituted aminopyrazoles from 4-halopyrazoles. wikipedia.org Studies have shown that 4-bromo-1-tritylpyrazole undergoes efficient C-N coupling with various amines using a Pd(dba)₂ catalyst and a sterically hindered phosphine ligand like tBuDavePhos. nih.govresearchgate.net While this method introduces an amino group, its conversion to a hydroxyl group would require subsequent steps, such as diazotization followed by hydrolysis, making it a more circuitous route than direct C-O coupling.
More direct C-O coupling methods have also been developed. While palladium-catalyzed C-O couplings are known, copper-catalyzed systems have shown particular efficacy for pyrazoles. A CuI-catalyzed coupling of 4-iodopyrazoles with various alcohols has been reported, utilizing 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand under microwave irradiation to yield 4-alkoxypyrazoles directly. nih.gov This approach, using a protecting alcohol like benzyl alcohol, followed by hydrogenolysis, represents an efficient pathway to the 1-ethyl-1H-pyrazol-4-ol precursor.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at Pyrazole C-4
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromopyrazole | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 61-86 nih.gov |
| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 60 nih.gov |
| Buchwald-Hartwig | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 67 nih.gov |
| Copper-Catalyzed C-O Coupling | 4-Iodo-1-tritylpyrazole | Allyl Alcohol | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | K-OtBu | Allyl Alcohol | 73 nih.gov |
Formation of the Dimethylcarbamate Moiety
The final step in the synthesis of this compound is the formation of the carbamate ester from the 1-Ethyl-1H-pyrazol-4-ol precursor. This can be achieved through several carbamoylation strategies.
The most direct and widely used method for the synthesis of dimethylcarbamates from alcohols is the reaction with dimethylcarbamoyl chloride (DMCC). wikipedia.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The precursor, 1-Ethyl-1H-pyrazol-4-ol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of DMCC. nih.gov A variety of bases can be employed, including tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate. google.com The choice of solvent is typically an inert aprotic solvent like benzene, toluene, or dichloromethane. Due to the high toxicity and carcinogenic properties of DMCC, stringent safety precautions are necessary. wikipedia.orgnih.gov
An alternative to DMCC involves the use of carbamoyl-imidazolium salts. These reagents are efficient N,N-disubstituted carbamoylating agents that react with alcohols in high yields, often without the need for chromatographic purification. organic-chemistry.org
Direct esterification methods avoid the use of the highly toxic DMCC. One common approach involves the use of phosgene equivalents, such as carbonyldiimidazole (CDI). In this two-step, one-pot procedure, the 1-Ethyl-1H-pyrazol-4-ol is first reacted with CDI to form a reactive pyrazolyl-carbonyl-imidazole intermediate. Subsequent addition of dimethylamine then displaces the imidazole group to form the desired dimethylcarbamate. This method offers a safer alternative to DMCC.
Transamidation or transesterification reactions provide another route. For instance, a precursor alcohol can be reacted with an existing carbamate, such as methyl carbamate, in the presence of a catalyst to transfer the carbamoyl group. organic-chemistry.org Another approach involves the reaction of the pyrazolol with an isocyanate generated in situ. For example, an arylamine can be converted to an isocyanate using carbon dioxide and a dehydrating agent, which is then trapped by the alcohol to form the carbamate. organic-chemistry.org
Convergent Synthesis of the Pyrazole-Carbamate Linkage
The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is highly amenable to a convergent approach. mdpi.com The synthesis could begin with a substituted 1,3-dicarbonyl compound, such as 2-(dimethylcarbamoyloxy)malonaldehyde or ethyl 2-(dimethylcarbamoyloxy)acetoacetate. Reaction of this functionalized precursor with ethylhydrazine would directly yield the target pyrazole-carbamate structure in a single cyclocondensation step.
Modern multicomponent reactions (MCRs) offer highly convergent pathways. Palladium-catalyzed four-component coupling reactions have been developed for the one-pot synthesis of pyrazoles from a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org Adapting this methodology could allow for the assembly of the core structure in a highly efficient manner. For instance, a suitably protected propargyl alcohol derivative could be used as the alkyne component, with the carbamate being installed after the pyrazole ring is formed. Multicomponent syntheses that generate functionalized pyrazoles are well-documented and provide a versatile platform for creating complex structures convergently. mdpi.comnih.govbeilstein-journals.org
Innovations in Sustainable and Green Synthetic Protocols
Recent advancements in organic synthesis have emphasized the development of environmentally benign protocols that minimize waste, avoid hazardous substances, and utilize renewable resources. These principles are highly applicable to the synthesis of pyrazole derivatives.
A significant focus of green chemistry is the replacement of volatile and toxic organic solvents with more sustainable alternatives. thieme-connect.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The Knorr synthesis of pyrazoles, a key step in accessing the pyrazole core, has been successfully performed in aqueous media. tandfonline.com The use of water as a solvent can sometimes lead to improved yields and different reactivity compared to organic solvents. tandfonline.com
In addition to benign solvents, the use of recyclable catalysts is a cornerstone of green chemistry. Heterogeneous solid acid catalysts have been developed as environmentally friendly alternatives to corrosive mineral acids for pyrazole synthesis. Amberlyst-70, a polystyrene sulfonic acid resin, has been shown to be an effective and recyclable catalyst for the condensation of 1,3-dicarbonyls with hydrazines in water at room temperature. tandfonline.comresearchgate.net Other recyclable systems include SnO–CeO₂ nanocomposites, which have been used for the one-pot synthesis of aminopyrazoles in water. springerprofessional.de These catalysts can be easily recovered from the reaction mixture and reused multiple times without a significant loss of activity, reducing both cost and chemical waste. researchgate.netspringerprofessional.de
Table 2: Green Catalysts for Pyrazole Synthesis
| Catalyst | Reaction | Solvent | Key Advantages |
|---|---|---|---|
| Amberlyst-70 | Condensation of 1,3-dicarbonyl and hydrazine | Water | Heterogeneous, recyclable, mild room temperature conditions, non-toxic. tandfonline.comresearchgate.net |
| SnO–CeO₂ Nanocomposite | One-pot synthesis of 5-aminopyrazole-4-carbonitrile | Water | Heterogeneous, recyclable, high efficiency, mild conditions. springerprofessional.de |
| [bmim][FeCl₄] (Ionic Liquid) | Three-component synthesis of pyrazole-4-carboxylates | Neat (Solvent-free) | Recyclable, good to excellent yields, mild conditions. sid.ir |
| Cetyltrimethylammonium bromide (CTAB) | One-pot synthesis of tetrasubstituted pyrazoles | Water | Micellar catalysis, environmentally friendly, efficient. thieme-connect.com |
Catalytic Approaches for Improved Efficiency
The synthesis of this compound and its analogues has been significantly advanced by the development of catalytic methodologies. These approaches offer substantial improvements in efficiency, selectivity, and sustainability over classical synthetic routes. Transition-metal catalysis, in particular, has provided powerful tools for the construction of the key C–N and C–O bonds inherent to the pyrazolyl carbamate structure, often through direct C–H functionalization or cross-coupling strategies. Key areas of progress include palladium-, copper-, and rhodium-catalyzed transformations, which enable the formation of these complex molecules with greater atomic economy and functional group tolerance.
Palladium-Catalyzed C–H Functionalization and Cross-Coupling
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to pyrazole chemistry has enabled direct and efficient functionalization. The pyrazole moiety can act as a directing group for the palladium-catalyzed functionalization of C–H bonds, facilitating the introduction of various substituents. nih.gov While direct C–H carbamoylation of pyrazoles is an emerging area, extensive research on analogous C–H arylations and alkylations provides a strong foundation for this approach. nih.govresearchgate.net For instance, methods have been developed for the palladium-catalyzed, pyrazole-directed arylation of sp³ C–H bonds using Pd(OAc)₂ as a catalyst. nih.gov This strategy highlights the potential for activating specific C–H bonds on pyrazole-containing scaffolds, which could be adapted for C–N bond formation with carbamoylating agents.
Furthermore, palladium-catalyzed cross-coupling reactions are well-established for forming C–N bonds. The Buchwald-Hartwig amination, for example, is a versatile method for coupling amines with aryl halides. This methodology could be conceptually applied to the synthesis of pyrazolyl carbamates by coupling a pre-formed carbamate with a halogenated pyrazole precursor. The efficiency of these reactions often relies on the design of specialized biarylphosphine ligands that promote the desired reductive elimination and prevent catalyst deactivation.
| Catalyst System | Substrate Type | Reaction Type | Key Findings & Conditions | Reference |
| Pd(OAc)₂ / Ag₂O | N-Alkyl Pyrazoles | sp³ C–H Arylation | Directs functionalization of unactivated C–H bonds; proceeds in acetic acid. | nih.gov |
| Pd(OAc)₂ / Pyridine | Pyrazoles | C–H Alkenylation | Effective for pyrazoles with electron-withdrawing groups at the C4 position. | researchgate.net |
| Pd-Biarylphosphine Complexes | Aryl Halides / Amidines | N-Arylation | Provides excellent selectivity for monoarylation; applicable to complex nucleophiles. |
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions represent a cost-effective and highly efficient alternative for the synthesis of aryl carbamates. These methods are particularly relevant for constructing the N-aryl carbamate linkage found in analogues of this compound. The Chan-Lam coupling, for instance, enables the formation of C–N bonds under mild conditions. organic-chemistry.org A notable application involves the reaction of azidoformates with boronic acids in the presence of a simple copper salt like CuCl, which can proceed at room temperature in an open flask without the need for additional ligands or bases. organic-chemistry.org This approach offers high yields and broad functional group tolerance.
Another powerful copper-catalyzed method involves the coupling of aryl halides with sources of cyanate, followed by trapping with an alcohol to form the carbamate. researchgate.net This strategy allows for the use of widely available (hetero)aryl chlorides, bromides, and iodides as starting materials, providing a versatile route to diverse N-(hetero)aryl carbamates in good to excellent yields. researchgate.net The operational simplicity and the use of inexpensive and readily available catalysts make copper-based systems highly attractive for large-scale synthesis. organic-chemistry.orgacs.org
| Catalyst System | Substrates | Reaction Type | Key Findings & Conditions | Reference |
| CuCl (10 mol%) | Azidoformates, Boronic Acids | Chan-Lam Coupling | Mild, efficient synthesis of N-arylcarbamates at room temperature; no base or ligand needed. | organic-chemistry.org |
| CuI / Ligand | Aryl Halides, Potassium Cyanate, Alcohols | Three-Component Coupling | Utilizes broadly available substrates to afford N-(hetero)aryl carbamates in good yields. | researchgate.net |
| CuI / MnO₂ | Aryl Carboxamides, CO₂, Amines | C–H Carbamoyloxylation | One-pot, three-component coupling at room temperature under atmospheric CO₂. | acs.org |
Rhodium-Catalyzed C–H Functionalization
Rhodium(III) catalysts have emerged as exceptionally powerful tools for the C–H functionalization of heterocycles, including pyrazoles. nih.govaminer.orgnih.gov These catalysts, typically featuring a cyclopentadienyl (Cp*) ligand, can facilitate the direct coupling of pyrazole C–H bonds with various partners like alkenes and alkynes. nih.gov The mechanism often involves a concerted metalation-deprotonation pathway, leading to a cyclometalated intermediate that subsequently undergoes insertion and reductive elimination or β-hydride elimination.
While direct C–H carbamoylation of pyrazoles using rhodium is a developing field, the established reactivity patterns provide a clear blueprint for future advancements. For example, Rh(III)-catalyzed C–H activation has been successfully used for the synthesis of complex fused heterocyclic systems starting from pyrazoles. nih.gov The ability of rhodium catalysts to operate under mild conditions and tolerate a wide array of functional groups makes them highly promising for the efficient, single-step synthesis of complex pyrazolyl carbamates directly from simple pyrazole precursors. rsc.org
| Catalyst System | Substrates | Reaction Type | Key Findings & Conditions | Reference |
| [Rh(MeCN)₃Cp][PF₆]₂ / Cu(OAc)₂ | Pyrazoles, Alkenes | Oxidative Coupling | Leads to mono- and divinylation products via C–H activation. | nih.gov |
| [CpRhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | C–H Annulation | Enables synthesis of N-aryl-2H-indazoles through C–H activation and cyclization. | acs.org |
Mechanistic Investigations of 1 Ethyl 1h Pyrazol 4 Yl Dimethylcarbamate Reactivity
Intramolecular and Intermolecular Reaction Pathways
The reactivity of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate (B8479999) is dictated by the electronic properties and spatial arrangement of the pyrazole (B372694) ring and the dimethylcarbamate group. While specific studies on the intramolecular reactions of this particular compound are not extensively documented, analogous systems suggest the potential for cyclization reactions under specific conditions, potentially involving the ethyl group at the 1-position of the pyrazole ring.
Intermolecular reactions are more broadly characterized. The pyrazole nitrogen atoms, particularly the N2 atom with its available lone pair, can act as a nucleophile or a base, influencing reactions with electrophiles. The dimethylcarbamate group, on the other hand, presents a carbonyl carbon that is susceptible to nucleophilic attack, and the nitrogen atom's lone pair delocalization affects its reactivity.
| Reaction Type | Potential Reactants | Plausible Products | Conditions |
| Intermolecular Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Substituted ureas, carbamates, or thiocarbamates | Basic or acidic catalysis |
| Intermolecular Electrophilic Aromatic Substitution | Nitrating agents, Halogens | 5-substituted pyrazole derivatives | Acidic conditions |
| Metal-catalyzed Cross-coupling | Boronic acids, Organometallic reagents | Arylated or alkylated pyrazole derivatives | Palladium or other transition metal catalysts |
Role of the Pyrazole Heterocycle in Reaction Mechanisms
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the nature of the substituents already present. For 1-substituted pyrazoles, the C4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. However, in 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate, the C4 position is already substituted. Consequently, electrophilic substitution would be directed to the C5 position, influenced by the directing effect of the N1-ethyl group and the deactivating nature of the C4-dimethylcarbamate group.
Table of Expected Regioselectivity in Electrophilic Aromatic Substitution:
| Electrophile | Expected Major Product | Rationale |
| NO₂+ | 1-Ethyl-5-nitro-1H-pyrazol-4-yl dimethylcarbamate | The N1-ethyl group is an ortho, para-director, and the dimethylcarbamate is a meta-director. The C5 position is favored. |
| Br₂+ | 1-Ethyl-5-bromo-1H-pyrazol-4-yl dimethylcarbamate | Similar directing effects as in nitration. |
| SO₃ | 1-Ethyl-4-(dimethylcarbamoyl)-1H-pyrazole-5-sulfonic acid | Steric hindrance at C3 might favor substitution at C5. |
Nucleophilic Attack Pathways
The pyrazole ring itself is relatively resistant to nucleophilic attack due to its electron-rich nature. However, the presence of the electron-withdrawing dimethylcarbamate group at the C4 position can activate the ring towards nucleophilic substitution, particularly at the C3 and C5 positions, should a suitable leaving group be present. More commonly, the carbonyl carbon of the dimethylcarbamate group is the primary site for nucleophilic attack.
Reactivity and Stability of the Dimethylcarbamate Functional Group
The dimethylcarbamate group is a key determinant of the molecule's reactivity, particularly in hydrolytic and decarboxylation reactions. Its stability is influenced by the electronic effects of the attached pyrazole ring.
Hydrolytic Cleavage Mechanisms
The hydrolysis of carbamates can proceed through either acid-catalyzed or base-catalyzed mechanisms, leading to the cleavage of the ester or amide bond.
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. Subsequent steps lead to the formation of 1-ethyl-1H-pyrazol-4-ol, dimethylamine, and carbon dioxide.
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The stability of the leaving group (the pyrazolate anion) influences the reaction rate. The electron-donating nature of the 1-ethyl-pyrazole ring may slightly decrease the rate of hydrolysis compared to aryl carbamates with electron-withdrawing substituents.
Decarboxylation Processes
Decarboxylation of carbamates, particularly aryl and heteroaryl carbamates, can be induced thermally or through metal catalysis, often leading to the formation of amines. In the case of this compound, decarboxylation would likely require a transition metal catalyst, such as nickel or palladium. The mechanism typically involves oxidative addition of the C-O bond to the metal center, followed by extrusion of carbon dioxide and reductive elimination to yield 4-dimethylamino-1-ethyl-1H-pyrazole.
Summary of Dimethylcarbamate Reactivity:
| Reaction | Reagents | Key Intermediate | Products |
| Acid Hydrolysis | H₃O⁺ | Protonated carbamate (B1207046) | 1-Ethyl-1H-pyrazol-4-ol, Dimethylamine, CO₂ |
| Base Hydrolysis | OH⁻ | Tetrahedral intermediate | 1-Ethyl-1H-pyrazol-4-ol, Dimethylamine |
| Catalytic Decarboxylation | Ni(0) or Pd(0) catalyst | Organometallic complex | 4-Dimethylamino-1-ethyl-1H-pyrazole, CO₂ |
Redox Transformations Involving the Core Structure
The redox behavior of this compound is primarily dictated by the pyrazole ring, which is known for its general resistance to both oxidation and reduction reactions due to its aromatic character. globalresearchonline.net However, under specific conditions, transformations can be induced.
Reduction: The pyrazole ring is generally stable under chemical reduction conditions. globalresearchonline.net Catalytic hydrogenation, however, can lead to the saturation of the ring, first yielding pyrazoline and subsequently pyrazolidine derivatives. globalresearchonline.net For this compound, this would involve the addition of hydrogen across the double bonds of the pyrazole ring, a process typically requiring a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The carbamate group is generally stable to these conditions.
Oxidation: The pyrazole ring is highly resistant to oxidizing agents. globalresearchonline.net Strong oxidants are more likely to cleave the ring or modify substituents. The ethyl group at the N1 position could potentially be oxidized at the benzylic-like position adjacent to the ring, although this is less favorable than with more activated systems. The dimethylcarbamate group is also generally resistant to oxidation.
Due to the lack of specific studies, detailed redox potential data for this compound is not available. The proposed transformations are based on the general reactivity of the pyrazole heterocycle.
Thermal and Photochemical Decomposition Mechanisms
The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. The decomposition pathways are likely to involve the cleavage of the less stable bonds within the molecule, primarily within the carbamate moiety and potentially involving the pyrazole ring under more energetic conditions.
Thermal Decomposition: The thermal decomposition of carbamates is a well-studied process and typically proceeds through two main pathways. researchgate.netmdpi.com
β-Elimination: Carbamates with a β-hydrogen on the alcohol-derived portion can undergo thermal elimination to form an alkene, an amine, and carbon dioxide. researchgate.net However, in the case of this compound, the carbamate is attached directly to the aromatic pyrazole ring, which lacks a β-hydrogen, making this pathway unlikely for the pyrazole-oxygen bond.
Dissociation to Isocyanate: A more probable thermal decomposition pathway for aryl carbamates is the cleavage of the C-O bond to form an isocyanate and an alcohol. researchgate.net For this compound, this would involve the formation of dimethylisocyanate and 1-ethyl-1H-pyrazol-4-ol. This reaction is often reversible and can be influenced by temperature and pressure. mdpi.com
The pyrazole ring itself is thermally robust. However, studies on energetic materials containing nitropyrazole units indicate that at very high temperatures, ring rupture can occur, leading to the formation of gaseous products like nitrogen (N₂). acs.orgresearchgate.netmdpi.com
Photochemical Decomposition: The photochemical behavior of pyrazoles can involve rearrangements and cycloadditions. A known photochemical transformation of pyrazole derivatives is their isomerization to imidazoles. researchgate.net This process is thought to proceed through a bicyclic intermediate. Applying this to this compound, UV irradiation could potentially lead to the formation of an ethyl-imidazole carbamate derivative.
Another potential photochemical pathway involves the generation of nitrile imine dipoles from tetrazole precursors, which can then be trapped to form pyrazolines. researchgate.netthieme-connect.comthieme-connect.comvapourtec.com While not a decomposition of the pyrazole ring itself, this highlights the photochemical reactivity of related nitrogen-containing heterocycles. The carbamate functionality is not typically considered a primary chromophore for UV absorption and is expected to be relatively stable under photolytic conditions where the pyrazole ring is the main absorbing species.
| Decomposition Type | Probable Mechanism | Key Intermediates/Products |
| Thermal | Dissociation | 1-Ethyl-1H-pyrazol-4-ol, Dimethylisocyanate |
| Photochemical | Isomerization | Ethyl-imidazole carbamate derivative |
Computational and Theoretical Studies of 1 Ethyl 1h Pyrazol 4 Yl Dimethylcarbamate
Ligand-Target Interaction Modeling for Structure-Activity Relationship (SAR) Derivation
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target. The binding affinity, often expressed as a binding energy, is then calculated to estimate the strength of this interaction. A lower binding energy typically indicates a more stable and potent interaction.
The predicted binding affinities for a selection of pyrazole (B372694) derivatives against different protein targets from various studies are presented below. It is important to note that these values are for structurally related compounds and not for 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate (B8479999) itself.
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 (2VTO) | -10.35 |
| 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | Penicillin binding protein 4 (PBP4) E. coli | -5.2 |
The data in this table is illustrative and derived from studies on different pyrazole derivatives to demonstrate the application of molecular docking. The binding energies are specific to the cited compounds and their respective protein targets. clinicsearchonline.orgacs.org
Pharmacophore Modeling
Pharmacophore modeling is another crucial computational tool in drug discovery. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For the pyrazole class of compounds, pharmacophore models have been developed to understand their structure-activity relationships (SAR) for various biological activities, including antimicrobial and enzyme inhibitory effects. nih.govnih.gov A ligand-based pharmacophore model for a series of pyrazole-dimedone derivatives with antimicrobial activity identified three key features: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center. nih.gov
Similarly, pharmacophore models for pyrazole derivatives as inhibitors of enzymes like Janus kinases (JAKs) and dipeptidyl peptidase-IV (DPP-IV) have been developed. clinicsearchonline.orgacs.org These models help in identifying the essential structural motifs required for their biological activity. For instance, a pharmacophore model for pyrazole-3-carbohydrazone derivatives as DPP-IV inhibitors highlighted the importance of specific steric and electrostatic interactions for their anti-diabetic activity. clinicsearchonline.org
While a specific pharmacophore model for 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate has not been reported, based on the general findings for pyrazole derivatives, a hypothetical model for this compound could include:
A hydrogen bond acceptor feature associated with the carbonyl oxygen of the carbamate (B1207046) group.
A hydrophobic feature corresponding to the ethyl group on the pyrazole ring.
An aromatic feature represented by the pyrazole ring itself.
These features would be crucial in guiding the design of new analogs with potentially enhanced biological activity.
Spectroscopic and Diffraction Based Structural Characterization of 1 Ethyl 1h Pyrazol 4 Yl Dimethylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate (B8479999), a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and nitrogen signals.
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons.
The ¹H NMR spectrum of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate is expected to show distinct signals corresponding to the protons of the ethyl group, the pyrazole (B372694) ring, and the dimethylcarbamate moiety.
Ethyl Group: The ethyl group attached to the N1 position of the pyrazole ring will present as a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two methylene protons.
Pyrazole Ring: The pyrazole ring contains two aromatic protons at positions C3 and C5. These protons are expected to appear as singlets in the downfield region of the spectrum, characteristic of protons on an electron-rich heterocyclic ring. Their specific chemical shifts can be influenced by the electronic effects of the substituents.
Dimethylcarbamate Group: The two methyl groups of the dimethylcarbamate moiety are chemically equivalent and will therefore appear as a single sharp singlet in the spectrum. The chemical shift of this signal is characteristic of N-methyl groups adjacent to a carbonyl function.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Group | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ethyl | -CH₃ | ~1.4 | Triplet |
| Ethyl | -CH₂- | ~4.1 | Quartet |
| Dimethylcarbamate | -N(CH₃)₂ | ~3.0 | Singlet |
| Pyrazole Ring | C3-H | ~7.5 | Singlet |
| Pyrazole Ring | C5-H | ~7.8 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Ethyl Group: Two signals are expected for the ethyl group: one for the methyl carbon (-CH₃) and another for the methylene carbon (-CH₂-).
Pyrazole Ring: The pyrazole ring will exhibit three signals for its carbon atoms (C3, C4, and C5). The C4 carbon, being substituted with the carbamate (B1207046) group, will have a distinct chemical shift compared to the protonated C3 and C5 carbons.
Dimethylcarbamate Group: This moiety will show two signals: one for the carbonyl carbon (C=O) at a significantly downfield shift, and one for the two equivalent methyl carbons (-N(CH₃)₂).
Table 2: Predicted ¹³C NMR Resonance Assignments for this compound
| Group | Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Ethyl | -CH₃ | ~15 |
| Ethyl | -CH₂- | ~45 |
| Dimethylcarbamate | -N(CH₃)₂ | ~36 |
| Pyrazole Ring | C3 | ~138 |
| Pyrazole Ring | C4 | ~118 |
| Pyrazole Ring | C5 | ~128 |
| Dimethylcarbamate | C=O | ~155 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.
¹⁴N and ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in a molecule. nih.gov In this compound, there are three distinct nitrogen environments: the two nitrogens of the pyrazole ring and the nitrogen of the carbamate group. The pyrazole ring contains a "pyrrole-like" nitrogen (N1), which is bonded to the ethyl group, and a "pyridine-like" nitrogen (N2). nih.govmdpi.com These two nitrogen atoms are expected to have significantly different chemical shifts due to their different electronic environments. The carbamate nitrogen will also have a characteristic chemical shift. ¹⁵N NMR is often preferred due to its sharper signals compared to the broader signals typically observed in ¹⁴N NMR.
2D NMR experiments are crucial for confirming the structural assignments made from 1D NMR spectra by revealing correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.edu It is used to definitively assign the carbon signals for all protonated carbons. For instance, the pyrazole C3-H and C5-H proton signals would correlate with their respective carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.edu This is particularly useful for identifying connectivity involving quaternary carbons and for linking different fragments of the molecule. Key HMBC correlations would include:
Correlations from the ethyl protons to the N1-substituted pyrazole carbons (C5).
Correlations from the pyrazole ring protons (C3-H and C5-H) to the other pyrazole carbons, including the substituted C4.
Correlations from the N-methyl protons of the carbamate to the carbamate carbonyl carbon (C=O) and the C4 carbon of the pyrazole ring.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Ethyl -CH₂- ↔ Ethyl -CH₃ | Connectivity of the ethyl group. |
| HSQC | Ethyl -CH₂- ↔ Ethyl -CH₂- | Assignment of the ethyl methylene carbon. |
| HSQC | Pyrazole C3-H ↔ Pyrazole C3 | Assignment of the C3 carbon. |
| HSQC | Pyrazole C5-H ↔ Pyrazole C5 | Assignment of the C5 carbon. |
| HMBC | Ethyl -CH₂- → Pyrazole C5 | Confirms attachment of ethyl group to N1. |
| HMBC | N(CH₃)₂ → C=O | Confirms connectivity within the carbamate group. |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands confirming the presence of both the pyrazole ring and the dimethylcarbamate functional group.
Pyrazole Moiety: The pyrazole ring has several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3180 cm⁻¹ region. mdpi.com Ring stretching vibrations, often involving C=C and C=N bonds, appear in the 1400-1600 cm⁻¹ range.
Carbamate Moiety: The most prominent feature of the carbamate group is the strong carbonyl (C=O) stretching band, which is expected to appear around 1700-1720 cm⁻¹. The C-N stretching vibration of the carbamate is typically found in the 1200-1350 cm⁻¹ region.
Aliphatic Groups: C-H stretching vibrations from the ethyl and dimethyl groups will be present in the 2850-3000 cm⁻¹ region. C-H bending vibrations for these groups are expected in the 1350-1470 cm⁻¹ range.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyrazole Ring | 3100 - 3180 | Medium |
| C-H Stretch (Aliphatic) | Ethyl, Dimethyl | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Carbamate | 1700 - 1720 | Strong |
| C=N, C=C Ring Stretch | Pyrazole Ring | 1400 - 1600 | Medium-Strong |
| C-H Bend (Aliphatic) | Ethyl, Dimethyl | 1350 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
No experimental mass spectrometry or high-resolution mass spectrometry (HRMS) data for this compound were found. This information is crucial for confirming the molecular weight and investigating the fragmentation pathways of the molecule.
Specific HRMS data, which would provide a highly accurate mass measurement to confirm the elemental composition, is not available.
X-ray Crystallography for Solid-State Structural Analysis
There are no published X-ray crystallography studies for this compound. Therefore, no information is available regarding its crystal system, space group, or the precise three-dimensional arrangement of its atoms in the solid state.
Without crystallographic data, the experimental bond lengths, bond angles, and torsion angles for this specific molecule cannot be provided.
Details on the crystal packing and any potential intermolecular interactions, such as hydrogen bonding or π-π stacking, are unknown as no crystal structure has been determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No UV-Vis absorption spectra for this compound have been reported in the searched literature. Consequently, data regarding its electronic transitions, such as the wavelengths of maximum absorption (λmax), are not available.
Mechanistic Aspects of Biological Interactions and Structure Activity Relationships of 1 Ethyl 1h Pyrazol 4 Yl Dimethylcarbamate Analogues
Exploration of Molecular Targets and Binding Modes
Analogues of 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate (B8479999) have been shown to interact with a variety of biological targets, demonstrating the versatility of the pyrazole-carbamate scaffold. One of the key molecular targets identified for related heterocyclic compounds bearing a carbamate (B1207046) group is cellular tubulin. nih.gov These compounds interfere with microtubule dynamics, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent cytotoxic activity against cancer cells. nih.govresearchgate.net The binding mode typically involves interactions with the colchicine binding site on β-tubulin, disrupting the polymerization of tubulin into microtubules.
Another significant class of molecular targets includes metalloproteases. For instance, pyrazole-based analogues have been developed as potent inhibitors of meprins α and β, which are zinc metalloproteases involved in inflammation and tissue remodeling. nih.gov The pyrazole (B372694) scaffold serves as a key structural element for coordinating with the active site of these enzymes. nih.gov
Furthermore, specific pyrazole derivatives have been designed to target G-protein coupled receptors (GPCRs). A notable example is the development of pyrazol-4-yl-pyridine derivatives that act as selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for neurological and psychiatric disorders. nih.gov These compounds bind to an allosteric site on the receptor, distinct from the binding site of the endogenous ligand acetylcholine. nih.gov
Enzyme Inhibition Mechanisms
The pyrazole scaffold is a common feature in many enzyme inhibitors. For pyrazole-based inhibitors of meprins, the mechanism involves the coordination of the pyrazole ring's nitrogen atoms with the catalytic zinc ion in the enzyme's active site. This interaction, along with hydrogen bonding and hydrophobic interactions with surrounding amino acid residues, blocks the substrate from accessing the active site, thereby inhibiting the enzyme's proteolytic activity. nih.gov
In the context of cyclooxygenase (COX) enzymes, pyrazole derivatives are known to act as inhibitors. nih.gov The mechanism often involves the insertion of the molecule into the hydrophobic channel of the COX active site, where it can interact with key residues like arginine and tyrosine. The specific substitution pattern on the pyrazole ring dictates the selectivity for COX-1 versus COX-2 isoforms.
Elucidation of Structure-Activity Relationships (SAR) from Chemical Modifications
Substituents on the pyrazole ring play a critical role in determining the biological activity and selectivity of these compounds. The nature, size, and position of these substituents influence how the molecule fits into and interacts with its biological target. researchgate.net
Aryl Substituents : The presence of aryl groups, such as phenyl rings, at the 3- and 5-positions of the pyrazole can confer high inhibitory activity. For example, a 3,5-diphenylpyrazole derivative showed high potency against meprin α. nih.gov
Alkyl Substituents : Replacing an aryl group with smaller alkyl groups like methyl or larger ones like benzyl can lead to a decrease in inhibitory activity, suggesting that specific hydrophobic and π-stacking interactions are crucial. nih.gov However, a cyclopentyl moiety was found to maintain activity similar to a phenyl group, indicating that a certain degree of bulk and hydrophobicity is tolerated. nih.gov
Halogen and Electron-Withdrawing/Donating Groups : The introduction of halogen atoms (F, Cl, Br) or a methyl group at the para-position of a phenyl substituent can modulate activity. In a series of cytotoxic aurone analogs, the order of activity for halogens was found to be Br > Cl > F. nih.gov A compound with a methyl group at the para-position of both phenyl rings on the pyrazole nucleus was the most potent cytotoxic agent in the study. nih.gov These effects are attributed to changes in the electronic properties and lipophilicity of the molecule, which affect target binding and cell permeability. researchgate.net
The following table summarizes the impact of substituents on the inhibitory activity of pyrazole analogues against meprin α.
| Compound ID | Substituent at Position 3(5) | Activity vs. Meprin α |
| 7a | Phenyl | High (low nanomolar range) |
| 14a | Methyl | Decreased |
| 14b | Benzyl | Decreased |
| 14c | Cyclopentyl | Similar to Phenyl |
Data sourced from studies on meprin inhibitors. nih.gov
The carbamate group is often essential for the biological activity of these compounds. nih.gov It acts as a stable and effective hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov
Requirement for Activity : In studies of cytotoxic agents, the presence of the carbamate group was found to be a strict requirement for activity. Its removal or replacement led to a loss of potency. nih.gov In another series, replacing a hydroxyl group with a carbamoyl group enhanced antiproliferative activity nearly five-fold. nih.gov
Alkyl Group Substitution : The nature of the alkyl substituent on the carbamate's oxygen atom influences efficacy. Replacing the ethyl group with a methyl group resulted in no significant change in activity. However, substitution with bulkier aliphatic groups led to a reduction in activity, likely due to steric hindrance at the binding site. nih.gov
Amine Group Substitution : Similarly, replacing the ethoxy portion of the ethyl carbamate with a methylamino group also decreased biological activity, indicating that the ester-like oxygen is important for the interaction. nih.gov
The carbamate moiety is an amide-ester hybrid, which provides chemical stability while allowing it to modify intermolecular interactions effectively. nih.gov Its rotational barrier is lower than that of analogous amides, making it more reactive and capable of forming crucial bonds with target proteins. nih.gov
The three-dimensional shape (conformation) of the molecule is a critical determinant of its binding affinity and selectivity. The relative orientation of the pyrazole ring, its substituents, and the carbamate group must be optimal to fit within the binding pocket of the target.
Dihedral Angles : The dihedral angle between the pyrazole ring and any attached aryl substituents is a key conformational parameter. Crystal structure analysis of related compounds shows that this angle can be significant, for example, 76.06° between a pyrazole and a benzene ring, indicating a non-planar arrangement. nih.gov This specific orientation can be crucial for positioning other parts of the molecule for optimal interaction with the target.
Steric Hindrance : As noted in the SAR of the carbamate group, bulky substituents can negatively impact activity. nih.gov This is a direct conformational effect, where the size of a group prevents the molecule from adopting the correct pose within the binding site, thereby reducing binding affinity.
Rotational Freedom : The bonds connecting the pyrazole ring to its substituents and the carbamate group allow for some rotational freedom. The preferred low-energy conformation of the molecule in solution will influence its ability to bind. The design of more rigid analogues, where this conformation is "locked," can sometimes lead to higher affinity and selectivity by reducing the entropic penalty of binding.
Mechanistic Biotransformation Pathways (excluding metabolic fate details)
The biotransformation of xenobiotics, including compounds like 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate, is a complex process governed by a variety of enzymatic reactions. These transformations are generally categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility and facilitate excretion. For this compound, the primary mechanistic biotransformation pathways are anticipated to involve oxidative processes targeting the pyrazole ring and the N-ethyl group, as well as hydrolysis of the carbamate ester linkage.
The pyrazole moiety, a core component of many pharmaceuticals, is susceptible to oxidation primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govhyphadiscovery.com These reactions can lead to the formation of various hydroxylated metabolites. The specific regioselectivity of hydroxylation on the pyrazole ring is influenced by the electronic properties and steric accessibility of the ring carbons.
Another significant pathway involves the enzymatic cleavage of the carbamate group. Carbamates are known to be substrates for various esterases, leading to the hydrolysis of the ester bond. nih.govresearchgate.net This process is a common detoxification pathway for carbamate-containing compounds, such as certain insecticides. epa.govepa.govnih.gov The hydrolysis of the dimethylcarbamate moiety would result in the formation of a pyrazolol derivative and dimethylcarbamic acid, the latter of which is unstable and decomposes to dimethylamine and carbon dioxide.
Furthermore, the N-ethyl group attached to the pyrazole ring is also a potential site for oxidative metabolism. N-dealkylation is a common metabolic reaction catalyzed by CYP enzymes, which would lead to the removal of the ethyl group. oup.com
The principal mechanistic biotransformation pathways for this compound are summarized in the table below.
| Pathway | Description | Potential Enzymes Involved |
| Pyrazole Ring Oxidation | Introduction of a hydroxyl group at various positions on the pyrazole ring. | Cytochrome P450 (CYP) enzymes |
| N-Dealkylation | Oxidative removal of the ethyl group from the pyrazole nitrogen. | Cytochrome P450 (CYP) enzymes |
| Carbamate Hydrolysis | Cleavage of the ester bond of the dimethylcarbamate group. | Esterases (e.g., Carboxylesterases) |
These pathways represent the initial enzymatic transformations that this compound is likely to undergo in a biological system. The resulting metabolites, containing newly introduced functional groups, can then proceed to Phase II conjugation reactions.
Environmental Transformation Mechanisms of 1 Ethyl 1h Pyrazol 4 Yl Dimethylcarbamate
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 1-Ethyl-1H-pyrazol-4-yl dimethylcarbamate?
- Methodology :
- Step 1 : Base-catalyzed carbamate formation. React 1-ethyl-1H-pyrazol-4-ol with dimethylcarbamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor via TLC (hexane:ethyl acetate 3:1).
- Step 2 : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Yield typically ranges from 60–75%.
- Key Considerations : Ensure exclusion of moisture to prevent hydrolysis of the carbamate group. Similar methods are validated for pyrazole derivatives in cyclocondensation reactions .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR (DMSO-) to confirm substituent positions (e.g., ethyl group at N1, dimethylcarbamate at C4). Expected signals: δ ~1.35 ppm (CH of ethyl), δ ~3.05 ppm (N(CH)) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (calculated [M+H]: 227.2).
- HPLC : Purity assessment using C18 columns (acetonitrile/water, 0.1% TFA). Purity >95% is standard for research-grade material .
Q. What safety protocols are essential when handling this compound in the lab?
- Safety Measures :
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to volatile reagents (e.g., TEA, DCM) .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-resistant containers for incineration .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Approach :
- DFT Calculations : Model transition states for carbamate formation using Gaussian09 (B3LYP/6-31G*). Predict activation energies to optimize temperature (e.g., 50–60°C reduces side reactions).
- Solvent Screening : COSMO-RS simulations to select solvents with high solubility for intermediates (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions in spectroscopic data for pyrazole-carbamate derivatives?
- Case Study : Discrepancies in C NMR signals for carbamate carbonyls (δ 155–165 ppm) may arise from tautomerism.
- Resolution : Variable-temperature NMR (VT-NMR) to track dynamic equilibria. X-ray crystallography (SHELXL ) confirms dominant tautomers in solid state .
Q. How does steric hindrance from the ethyl group influence reactivity in downstream modifications?
- Experimental Design :
- Comparative Study : Synthesize analogs (e.g., methyl vs. ethyl substituents) and assess reactivity in Suzuki couplings.
- Kinetic Monitoring : Use in-situ IR to track reaction rates. Ethyl groups reduce coupling efficiency by ~20% compared to methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
